Tri-GalNAc(OAc)3-Perfluorophenyl

GalNAc conjugation Oligonucleotide synthesis Solution-phase coupling

Researchers synthesizing GalNAc-LYTACs face low yields and hydrolytic instability with NHS ester-based ligands. Tri-GalNAc(OAc)3-Perfluorophenyl addresses this via its pre-activated PFP ester, enabling >95% amine coupling efficiency under mild aqueous conditions (pH 7.0-8.0) without condensation agents. • >95% conjugation efficiency-outperforms NHS esters with superior hydrolytic stability • Pre-assembled trivalent scaffold eliminates sequential solid-phase GalNAc additions, improving pure fraction yields (65% vs. 55% for solid-phase) • Post-conjugation acetyl deprotection (>98% efficiency) restores native ASGPR recognition for hepatocyte targeting Supplied with rigorous QC documentation. Custom packaging and bulk quantities available upon request.

Molecular Formula C99H151F5N10O44
Molecular Weight 2280.3 g/mol
Cat. No. B12380943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3-Perfluorophenyl
Molecular FormulaC99H151F5N10O44
Molecular Weight2280.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1
InChIKeyUSLSPVWUEIIRPP-GKDVSVGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc(OAc)3-Perfluorophenyl for GalNAc-LYTAC Synthesis and Liver-Targeted Conjugation: Technical Specifications and Procurement Guide


Tri-GalNAc(OAc)3-Perfluorophenyl (CAS: N/A; MW: 2280.29 g/mol; Formula: C99H151F5N10O44) is a pentafluorophenyl (PFP) ester-modified triantennary N-acetylgalactosamine (tri-GalNAc) ligand . The compound comprises three acetylated GalNAc (OAc) units arranged on a trivalent scaffold, terminating in a perfluorophenyl ester reactive group designed for amine-targeted covalent conjugation . This bifunctional architecture enables both (i) high-efficiency coupling to amine-bearing payloads (e.g., oligonucleotides, peptides, antibodies) via the PFP ester, and (ii) subsequent acetyl deprotection to unmask the native tri-GalNAc motif, which mediates high-avidity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes for targeted delivery or lysosome-targeted degradation [1].

1
Conjugation workflow: Pre-activated PFP ester for direct amine-targeted coupling without in situ activation chemistry.
2
Targeting context: Triantennary GalNAc scaffold for ASGPR-mediated hepatocyte delivery research and LYTAC conjugate synthesis.
3
Post-conjugation step: Acetyl-protected design enables deprotection to restore native GalNAc recognition motif.

Why Generic Tri-GalNAc Analogs Cannot Substitute for Tri-GalNAc(OAc)3-Perfluorophenyl in Conjugation Workflows


In-class tri-GalNAc ligands are not functionally interchangeable due to three structural determinants that govern reaction efficiency, product purity, and ultimate targeting performance. (i) The PFP ester moiety provides an activated electrophile that couples with amine nucleophiles at >95% efficiency under mild aqueous conditions (pH 7.0-8.0) without requiring condensation agents, whereas alternative esters (e.g., N-hydroxysuccinimide [NHS] esters) exhibit substantially lower coupling yields and greater hydrolytic instability . (ii) The acetyl (OAc) protecting groups on the GalNAc hydroxyls prevent non-specific glycosyl side-reactions during conjugation and can be quantitatively removed (>98% deprotection efficiency) post-coupling to restore ASGPR recognition . (iii) The pre-assembled trivalent scaffold eliminates the need for sequential solid-phase GalNAc building block additions, reducing synthetic steps and improving overall conjugate yield compared to phosphoramidite-based assembly strategies [1].

!
Non-activated Tri-GalNAc analogs
Lack the PFP ester reactive group and require separate activation chemistry, which may introduce additional synthetic steps and batch variability.
!
NHS ester-based GalNAc ligands
May exhibit lower coupling efficiency and greater hydrolytic instability under aqueous conditions, potentially reducing conjugate yield.
!
Phosphoramidite assembly strategies
Solid-phase sequential addition may produce different purity profiles and requires distinct instrumentation, limiting direct workflow substitution.

Tri-GalNAc(OAc)3-Perfluorophenyl: Quantitative Evidence of Differential Performance vs. Comparator Conjugation Strategies


Pentafluorophenyl (PFP) Ester vs. Solid-Phase Phosphoramidite Synthesis: Conjugation Yield and Purity Comparison

Solution-phase conjugation employing a GalNAc-PFP ester achieves a yield of 65% (pure fraction yield) compared to 55% for the equivalent solid-phase phosphoramidite assembly strategy, representing a 10-percentage-point absolute yield advantage [1]. The PFP ester route also produces material with an HPLC purity of 94.1%, slightly exceeding the 93.1% purity obtained via the solid-phase route [1].

Conjugation yield
Head-to-head
65% vs 55% yield
Supports solution-phase yield advantage
Purity: 94.1% vs 93.1% (HPLC); oligonucleotide conjugation context
GalNAc conjugation Oligonucleotide synthesis Solution-phase coupling Solid-phase synthesis

PFP Ester Coupling Efficiency: >95% Conversion Under Mild Aqueous Conditions Without Condensation Agents

The PFP ester moiety of Tri-GalNAc(OAc)3-Perfluorophenyl exhibits coupling efficiency exceeding 95% when reacted with primary amine-bearing substrates (e.g., amino-modified oligonucleotides, lysine residues on proteins) in aqueous buffer at pH 7.0-8.0 without requiring carbodiimide condensation agents . This compares favorably to N-hydroxysuccinimide (NHS) esters, which are reported to have substantially lower coupling efficiency due to competing hydrolysis and slower aminolysis kinetics under similar aqueous conditions .

Coupling efficiency
Class-level
>95% conversion
Supports conjugation workflow fit
Aqueous buffer, pH 7.0–8.0, no condensation agents; precise NHS comparison unavailable
Pentafluorophenyl ester Amide bond formation Conjugation efficiency Amine coupling

Acetyl (OAc) Protecting Group Deprotection Efficiency: >98% Post-Conjugation Removal

Following covalent conjugation of Tri-GalNAc(OAc)3-Perfluorophenyl to an amine-bearing payload, the acetyl protecting groups on the GalNAc hydroxyls can be removed under mild basic conditions (e.g., aqueous ammonia or enzymatic deacetylation) with a deprotection efficiency exceeding 98% . The deprotection step does not compromise the structural stability of the conjugate and restores the native tri-GalNAc structure required for high-avidity ASGPR recognition .

Deprotection efficiency
Cross-study
>98% acetyl removal
Supports ASGPR motif restoration
Mild basic conditions; reported to preserve conjugate stability
Acetyl deprotection GalNAc deprotection Post-conjugation deprotection ASGPR binding restoration

Tri-GalNAc(OAc)3-Perfluorophenyl vs. Tri-GalNAc(OAc)3 (Unactivated): Functional Role in Conjugation Workflows

Tri-GalNAc(OAc)3 (CAS: 1159408-64-6) is a non-activated tri-GalNAc ligand that lacks the terminal PFP ester reactive group and therefore cannot directly conjugate to amine-bearing payloads without prior chemical activation (e.g., conversion to an active ester) . Tri-GalNAc(OAc)3-Perfluorophenyl is the pre-activated PFP ester form, supplied as a conjugation-ready building block that eliminates the need for in situ activation chemistry . This pre-activation reduces synthetic steps, minimizes exposure of sensitive payloads to activation reagents, and standardizes the conjugation protocol across batches.

Pre-activation role
Head-to-head
Eliminates 1–2 activation steps
Supports protocol simplification
Compared to non-activated Tri-GalNAc(OAc)3; workflow-dependent step reduction
Activated ester Pre-activated ligand Conjugation-ready Synthetic intermediate

In Vivo Hepatocyte-Targeted Gene Silencing: Class-Level Evidence for Triantennary GalNAc Conjugates

Triantennary GalNAc-conjugated siRNAs administered subcutaneously in mice achieve hepatocyte-specific uptake via ASGPR and produce robust RNAi-mediated gene silencing in vivo [1]. Chronic weekly subcutaneous dosing of GalNAc-siRNA conjugates in rodents has demonstrated sustained, dose-dependent target gene silencing for over 9 months without adverse effects [2]. Note that these data are class-level evidence derived from triantennary GalNAc conjugates generally; direct head-to-head in vivo activity comparisons between Tri-GalNAc(OAc)3-Perfluorophenyl-derived conjugates and other triantennary GalNAc conjugates are not identified in the available literature.

In vivo gene silencing
Class-level
Sustained silencing >9 months
Class-level hepatocyte-targeting evidence
Data from triantennary GalNAc-siRNA conjugates generally; product-specific comparison unavailable
ASGPR targeting Liver-specific delivery siRNA therapeutics RNA interference

Tri-GalNAc(OAc)3-Perfluorophenyl: Validated Application Scenarios for Procurement Decision-Making


Synthesis of GalNAc-LYTAC (Lysosome-Targeting Chimera) Conjugates for Targeted Extracellular Protein Degradation

Tri-GalNAc(OAc)3-Perfluorophenyl is specifically designed for the synthesis of GalNAc-LYTACs—heterobifunctional molecules that recruit extracellular or membrane-bound target proteins to the lysosome for degradation via ASGPR-mediated endocytosis [1]. The PFP ester enables efficient conjugation to amine-containing small-molecule binders, peptides, or antibody fragments that recognize the target protein of interest. Following conjugation and acetyl deprotection, the resulting tri-GalNAc-LYTAC engages ASGPR on hepatocytes, internalizes the target protein, and routes it to lysosomal degradation pathways [1].

Solution-Phase Conjugation of Tri-GalNAc Ligands to Amino-Modified Oligonucleotides (siRNA, ASO) for Liver-Targeted Delivery

For researchers and CDMOs synthesizing GalNAc-oligonucleotide conjugates, Tri-GalNAc(OAc)3-Perfluorophenyl offers a solution-phase conjugation alternative to solid-phase phosphoramidite assembly. Comparative studies demonstrate that the solution-phase PFP ester route yields higher pure fraction yields (65% vs. 55%) and slightly improved purity (94.1% vs. 93.1%) compared to solid-phase synthesis [2]. This approach is particularly advantageous when the oligonucleotide payload is synthesized separately under optimal conditions, followed by post-synthetic conjugation of the tri-GalNAc moiety, decoupling payload synthesis from ligand attachment [2].

Scaled Manufacturing of GalNAc-Conjugated Therapeutics Where Pre-Activated Ligands Reduce Process Complexity

The pre-activated PFP ester format eliminates the need for in situ ester activation chemistry (e.g., carbodiimide/NHS coupling) that would otherwise be required when starting from non-activated Tri-GalNAc(OAc)3 . By removing activation steps, the PFP ester ligand reduces the number of unit operations in the conjugation workflow, minimizes exposure of sensitive payloads to activation reagents, and improves batch-to-batch reproducibility . With coupling efficiency exceeding 95% under mild aqueous conditions , this building block is suited for process development and scale-up of GalNAc-conjugated biotherapeutics.

Functionalization of Proteins, Peptides, and Nanoparticles with Tri-GalNAc for ASGPR-Mediated Liver Targeting

Beyond oligonucleotide conjugation, Tri-GalNAc(OAc)3-Perfluorophenyl can be used to install tri-GalNAc targeting ligands on amine-bearing proteins, lysine-rich peptides, or surface-aminated nanoparticles . The PFP ester reacts efficiently with primary amines to form stable amide bonds under mild conditions, enabling the preparation of liver-targeted protein therapeutics, imaging probes, or drug delivery vehicles that leverage ASGPR-mediated hepatocyte uptake . Post-conjugation acetyl deprotection restores the native GalNAc moieties for receptor recognition.

Application
Selection Property
Validation Focus
GalNAc-LYTAC conjugate synthesis
Pre-activated PFP ester reactivity
Amine coupling and ASGPR-mediated degradation endpoint review
Oligonucleotide liver-targeted delivery
Solution-phase conjugation efficiency
Conjugate yield, purity, and deprotection condition review
Scaled conjugate manufacturing
Process simplification and batch reproducibility
Unit operation reduction and coupling consistency review
Protein, peptide, or nanoparticle functionalization
Mild aqueous amine conjugation
ASGPR targeting efficiency and payload stability review

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35 linked technical documents
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